2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is an organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a cyano group (-CN) and a dihydroxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxycinnamic acid (Caffeic acid): Shares similar antioxidant properties but lacks the cyano group.
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid: Similar structure but with a single hydroxyl group on the phenyl ring.
Uniqueness
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is unique due to the presence of both cyano and dihydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |
InChI Key |
CJMWBHLWSMKFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |
Origin of Product |
United States |
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